- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal DiolsChemCatChem, 2023, 15(12),,
Cas no 93-14-1 (Guaifenesin)
Guaifenesin (guaiacol glyceryl ether) is an expectorant from the wood of guajacum officinale Linn é Conclusion: guaifenesin can relieve cough discomfort by increasing sputum volume and reducing its viscosity, thus promoting effective cough
Guaifenesin structure
Guaifenesin Properties
Names and Identifiers
-
- 3-(2-Methoxyphenoxy)-1,2-propanediol
- Guaifenesin
- Guaiphenesin (FDA)
- Diethyl pyrrol-1-yl malonate
- guaiacol glyceryl ether
- glycerol guaiacolate
- Guaiacol Glycerol Ether
- rac Guaifenesin
- 3-(o-Methoxyphenoxy)-1,2-Propanediol
- Dilyn
- G 87
- gge
- Glyceryl guaiacolate
- guaiacol
- Guaifensin
- guaiphenesin
- Guaiphenesine
- Gvaja
- my301
- Resil
- Resyl
- guaifenesin iMpurity
- Methphenoxydiol
- Aeronesin
- Breonesin
- Bronchol
- Aresol
- Propanosedyl
- Guaiphesin
- Flartussin
- Cortussin
- Guaiamar
- Guaiacuran
- Calmipan
- Myocaine
- Guaianesin
- Guaiacurane
- Myoscain
- Dorassin
- Reduton
- Myocain
- Hytuss
- Gaiamar
- Creson
- Glycerin guaiacolate
- Metossipropandiolo
- Methoxypropanediol
- Glyceryl guaiacol
- 3-(2-methoxyphenoxy)propane-1,2-diol
- Metfenossidiolo
- Tenntuss
- Reorganin
- Neuroton
- Myorelax
- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
- 2-G
- Actifed C
- Amonidren
- Colrex Expectorant
- Equicol
- Giafen
- Glycerol α-(2-methoxyphenyl) ether
- Glycerol α-(o-methoxyphenyl)ether
- Glycerol α-guaiacyl ether
- Glyceryl guaiacol ether
- Glyceryl guaiacolate ether
- Glyceryl guaiacyl ether
- Glycerylguaiacol
- Glycodex
- Glycotuss
- Guaiacol glycerin ether
- Guaiacyl glyceryl ether
- Guaifenesine
- Guajacuran
- Guanar
- Guayanesin
- Hustosil
- MeSH ID: D006140
- Miocurin
- Mucinex
- Muskurelax
- My 301
- +Expand
-
- MFCD00016873
- HSRJKNPTNIJEKV-UHFFFAOYSA-N
- 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
- OCC(COC1C(OC)=CC=CC=1)O
- 2049375
Computed Properties
- 198.089209g/mol
- 0
- 1.4
- 2
- 4
- 5
- 198.089209g/mol
- 198.089209g/mol
- 58.9Ų
- 14
- 151
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 0
- 198.22
Experimental Properties
- SLIGHT CHARACTERISTIC ODOR
- Stable in light and heat.
- Slightly bitter aromatic taste
- 0.42720
- 58.92000
- 4555
- 1.5550 (estimate)
- 5 g/100 mL (25 ºC)
- 215 ºC (19 mmHg)
- 80.0 to 84.0 deg-C
- 1.52X10-6 mm Hg at 25 °C (est)
- 215°C/19mm
- 2723
- 50g/l (experimental)
- Powder
- Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
- 1.1825 (rough estimate)
- SLIGHT CHARACTERISTIC ODOR
Guaifenesin Security Information
- GHS07
- TY8400000
- 1
- S26-S36
- R22; R36/37/38
- Xn
- NONH for all modes of transport
- H302
- P301+P312+P330
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 22-36/37/38
- Warning
- Yes
Guaifenesin Customs Data
- 2909499000
-
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Guaifenesin Price
Guaifenesin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ; 4 h, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 15 min, heated
1.2 15 min, heated
Reference
- Racemic guaifenesin preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysisResearch Journal of Chemistry and Environment, 2021, 25(8), 23-27,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium carbonate , Cesium formate Catalysts: Butanethiol , 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ; 10 h, rt
Reference
- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bondsChem, 2023, 9(2), 511-522,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ; rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
Reference
- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoateJournal of Medicinal Chemistry, 1995, 38(3), 508-25,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; rt; rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
Reference
- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium chloride , Sodium sulfite Solvents: Water ; 3 h, rt → 50 °C
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
Reference
- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Ozone Solvents: Diethyl ether ; -116 °C
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
Reference
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Reference
- A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles, India, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, reflux
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
Reference
- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediolTetrahedron: Asymmetry, 2006, 17(21), 3015-3020,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 - 45 min, 30 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
Reference
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-AdrenoblockersOrganic Process Research & Development, 2012, 16(10), 1660-1664,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Reference
- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenolsChemical Communications (Cambridge, 2013, 49(52), 5886-5888,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 338 K
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium saltsPhysical Chemistry Chemical Physics, 2017, 19(41), 28302-28312,
Guaifenesin Raw materials
- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- 2-(2-Methoxyphenoxy)methyloxirane
- Benzene, 1-(allyloxy)-2-methoxy-
- Glycidol Standard
- Glycerol
- 3-Amino-1,2-propandiol
- Guaiacol
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Guaifenesin Preparation Products
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Guaifenesin Related Literature
-
Pramod K. Kalambate,Chaitali R. Rawool,Ashwini K. Srivastava New J. Chem. 2017 41 7061
-
Aidar T. Gubaidullin,Aida I. Samigullina,Zemfira A. Bredikhina,Alexander A. Bredikhin CrystEngComm 2014 16 6716
-
3. Superior spectrophotometric method for determination of a ternary mixture with overlapping spectraMaha M. Abdelrahman,Nada S. Abdelwahab Anal. Methods 2014 6 509
-
M. Sharaf El-Din,M. Eid,Abdallah M. Zeid Anal. Methods 2015 7 5674
-
Eglal A. Abdelaleem,Nada S. Abdelwahab Anal. Methods 2013 5 541
-
M. Hadi Anal. Methods 2015 7 8778
-
Alexander A. Bredikhin,Zemfira A. Bredikhina,Aidar T. Gubaidullin CrystEngComm 2020 22 7252
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
-
Sandip K. Singh,Paresh L. Dhepe Green Chem. 2016 18 4098
-
Ola Ahmed Saleh,Ali Mohamed Yehia,Aida Abd-El Sattar El-Azzouny,Hassan Youssef Aboul-Enein RSC Adv. 2015 5 93749
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
(CAS:93-14-1)Guaifenesin
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